1,3-Dicyano-2,2-dimethylcyclopropane-1-carboxylic acid
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Overview
Description
1,3-Dicyano-2,2-dimethylcyclopropane-1-carboxylic acid is a chemical compound with the formula C8H8N2O2 . It is used for research purposes .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the reaction of water at 180 - 200℃ . Other methods include reactions with sulfuric acid and sodium nitrite, as well as with potassium hydroxide .Molecular Structure Analysis
The molecular structure of this compound is characterized by a cyclopropane ring with two methyl groups at the 2 position, a carboxylic acid group at the 1 position, and two cyano groups at the 3 position .Scientific Research Applications
Enantioselective Synthesis and Organic Chemistry
One significant application is in the field of synthetic organic chemistry, where these compounds serve as intermediates in the synthesis of enantiomerically pure monocarboxylic acids. For instance, racemic 2-methylcyclopropane dicarboxylic acid dimethyl ester has been shown to undergo selective enzymatic reactions, leading to the synthesis of four 1-amino 2-methyl cyclopropane carboxylic acids, highlighting the versatility of cyclopropane carboxylic acid derivatives in synthetic chemistry (Lugano et al., 1992).
Applications in Insecticide Synthesis
Furthermore, derivatives of cyclopropane carboxylic acid have been employed in the synthesis of potent natural and unnatural pyrethrinoic insecticides. A study demonstrated a simple synthetic route to chrysanthemic acid and hemicaronic aldehyde, starting from 3-cyano-2,2-dimethyl cyclopropane-1-carboxylic acid, underscoring their importance in developing insecticidal compounds (Vos & Krief, 1979).
Role in Plant Biology
In plant biology, 1-Aminocyclopropane-1-carboxylic acid (ACC), a closely related compound, plays a crucial role as an ethylene precursor. Ethylene is a plant hormone that regulates a wide array of developmental processes and stress responses. Studies have identified ACC as a major conjugate of ethylene in higher plants, indicating its central role in ethylene biosynthesis pathways and suggesting its potential in agricultural applications to modulate plant growth and stress responses (Hoffman et al., 1982).
Ethylene-Independent Growth Regulation
Recent research has also highlighted ACC's emerging role as an ethylene-independent growth regulator in plants. This challenges the traditional view of ACC solely as an ethylene precursor and opens new avenues for exploring its function in plant growth and development. Such insights could lead to novel strategies for crop improvement and stress management (Polko & Kieber, 2019).
Synthetic Applications and Material Science
The structural versatility of cyclopropane carboxylic acid derivatives facilitates their application in the synthesis of a wide range of chemical entities. These compounds have been utilized in creating glycosyl esters, showcasing their utility in material science and offering potential for the development of biologically active compounds with specific properties (Li, 2009).
Safety and Hazards
According to the Classification and Labelling (C&L) Inventory of the European Chemicals Agency (ECHA), 1,3-Dicyano-2,2-dimethylcyclopropane-1-carboxylic acid is classified as Acute Tox. 4 H302, meaning it is harmful if swallowed. It is also classified as Acute Tox. 4 H312, indicating it is harmful in contact with skin, and Skin Corr. 1B H314, meaning it causes severe skin burns and eye damage .
properties
IUPAC Name |
1,3-dicyano-2,2-dimethylcyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-7(2)5(3-9)8(7,4-10)6(11)12/h5H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNPYIYNBOJIBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C#N)C(=O)O)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
861616-63-9 |
Source
|
Record name | 1,3-dicyano-2,2-dimethylcyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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